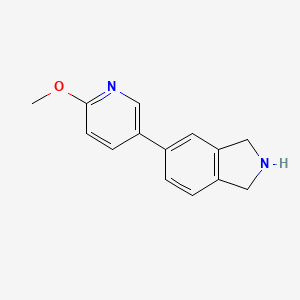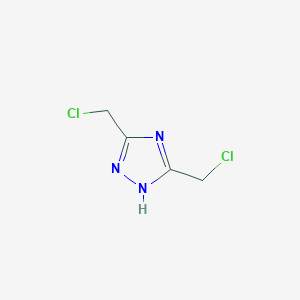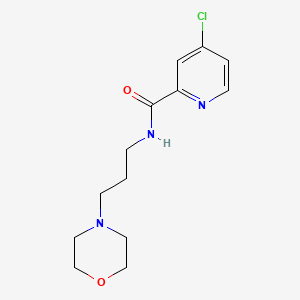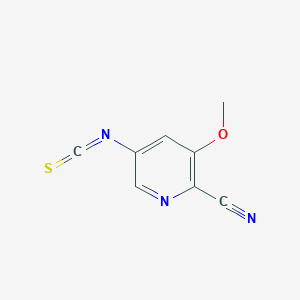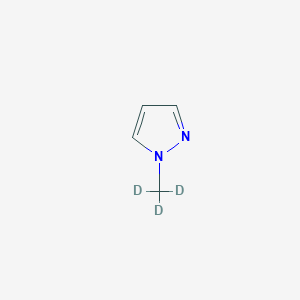
Trideuteriomethyl 1h pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideuteriomethyl 1H-pyrazol is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The incorporation of deuterium atoms into the methyl group of the pyrazole ring enhances its stability and alters its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl 1H-pyrazol typically involves the deuteration of methyl pyrazole. One common method is the reaction of methyl pyrazole with deuterium gas in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the methyl group with deuterium atoms.
Industrial Production Methods: Industrial production of trideuteriomethyl 1H-pyrazol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterium gas.
Analyse Chemischer Reaktionen
Types of Reactions: Trideuteriomethyl 1H-pyrazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert trideuteriomethyl 1H-pyrazol into other deuterated pyrazole derivatives.
Substitution: The hydrogen atoms in the pyrazole ring can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various deuterated pyrazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Trideuteriomethyl 1H-pyrazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a stable isotope-labeled compound in mechanistic studies.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and to study enzyme kinetics.
Medicine: Trideuteriomethyl 1H-pyrazol is investigated for its potential therapeutic properties, including its use as a drug candidate in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of trideuteriomethyl 1H-pyrazol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, modulating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Trideuteriomethyl 1H-pyrazol is unique due to the presence of deuterium atoms, which enhance its stability and alter its chemical properties. Similar compounds include:
Methyl 1H-pyrazol: The non-deuterated version of the compound, which has different chemical and biological properties.
Deuterated pyrazole derivatives: Other pyrazole compounds with deuterium atoms in different positions, which may have similar or distinct properties compared to trideuteriomethyl 1H-pyrazol.
Eigenschaften
Molekularformel |
C4H6N2 |
|---|---|
Molekulargewicht |
85.12 g/mol |
IUPAC-Name |
1-(trideuteriomethyl)pyrazole |
InChI |
InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3/i1D3 |
InChI-Schlüssel |
UQFQONCQIQEYPJ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=CC=N1 |
Kanonische SMILES |
CN1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


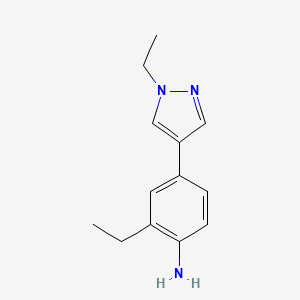


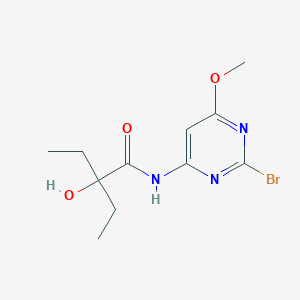
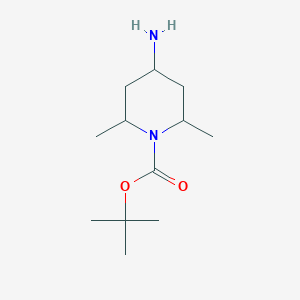
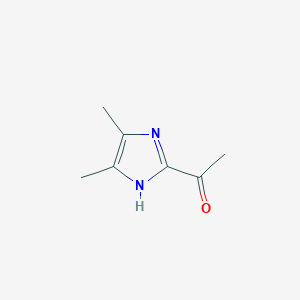
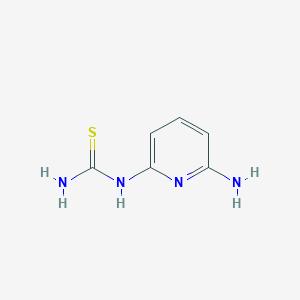
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
